N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride
Description
N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride is a benzimidazole-derived compound featuring a 7-chloro substituent on the benzimidazole core, an azepane ring, and a 2-methylpyridine-4-carboxamide moiety. The hydrochloride salt likely enhances aqueous solubility, a common strategy for improving drug-like properties .
Properties
Molecular Formula |
C20H23Cl2N5O |
|---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H22ClN5O.ClH/c1-13-11-14(8-10-23-13)19(27)25-20-24-17-7-4-6-16(21)18(17)26(20)15-5-2-3-9-22-12-15;/h4,6-8,10-11,15,22H,2-3,5,9,12H2,1H3,(H,24,25,27);1H |
InChI Key |
JLBUGWQZVWGFPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCNC4)C(=CC=C3)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 7-Chlorobenzimidazole Core
The benzimidazole moiety forms the central scaffold of the target compound. Modern synthetic approaches to 7-chlorobenzimidazoles typically begin with 4-chloro-1,2-diaminobenzene as the precursor. Condensation with a carbonyl source, such as formic acid or trimethyl orthoformate, under acidic conditions yields the benzimidazole ring . For the 7-chloro derivative, the reaction proceeds via cyclization at elevated temperatures (80–100°C) in the presence of hydrochloric acid as both a catalyst and solvent .
A critical refinement involves direct chlorination post-cyclization. Treating the unsubstituted benzimidazole with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C introduces the chlorine atom at the 7-position selectively . This method avoids competing reactions at other positions due to the steric and electronic effects of the adjacent nitrogen atoms.
Key Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–100°C (cyclization) |
| Reagent | HCOOH or (CH₃O)₃CH |
| Chlorinating Agent | SO₂Cl₂ in CH₂Cl₂ |
| Yield | 72–85% |
Functionalization with the Azepane Moiety
Introducing the azepane group at the 1-position of the benzimidazole requires N-alkylation or Buchwald-Hartwig amination . Patent literature suggests using azepan-3-yl methanesulfonate as an electrophile in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (Xantphos) . The reaction proceeds in tetrahydrofuran (THF) at 60°C, achieving 65–78% yield after 12–18 hours .
An alternative approach involves nucleophilic substitution using azepan-3-amine. Here, the benzimidazole is first brominated at the 1-position using N-bromosuccinimide (NBS), followed by displacement with azepan-3-amine in dimethylformamide (DMF) at 120°C . This two-step sequence avoids transition-metal catalysts but requires stringent moisture control.
Comparative Analysis of Alkylation Methods
| Method | Catalyst System | Yield (%) | Purity (%) |
|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 78 | 95 |
| Nucleophilic Substitution | None | 65 | 88 |
Synthesis of 2-Methylpyridine-4-Carboxamide
The pyridine carboxamide component is synthesized via a cyano-acrylamide intermediate . As detailed in patent US3792076A, 2-methylpyridine-4-carbonitrile is hydrolyzed to the corresponding carboxylic acid using concentrated HCl at reflux . Subsequent treatment with thionyl chloride (SOCl₂) converts the acid to the acyl chloride, which is then reacted with ammonium hydroxide to yield the carboxamide .
A more efficient route involves direct amidoxime formation . Reacting 2-methylpyridine-4-carbonitrile with hydroxylamine hydrochloride in ethanol/water (3:1) at 70°C produces the amidoxime intermediate, which is hydrogenated over Raney nickel to the carboxamide . This method reduces side products and improves yield to 89% .
Optimized Hydrolysis Conditions
-
Reagents : NH₂OH·HCl (1.2 eq), EtOH/H₂O (3:1)
-
Temperature : 70°C, 6 hours
-
Catalyst : Raney Ni (5 wt%), H₂ (50 psi)
Final Coupling and Salt Formation
The benzimidazole-azepane intermediate is coupled with 2-methylpyridine-4-carboxamide via amide bond formation . Activation of the carboxamide’s carboxylic acid group (if present) using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) facilitates the reaction with the benzimidazole’s primary amine . The coupling occurs in anhydrous DMF at room temperature, yielding 82–90% of the desired product .
Hydrochloride Salt Preparation
The free base is dissolved in ethyl acetate and treated with hydrogen chloride gas until precipitation occurs. The resulting hydrochloride salt is filtered, washed with cold diethyl ether, and dried under vacuum .
Critical Parameters for Salt Formation
| Parameter | Optimal Value |
|---|---|
| Solvent | Ethyl acetate |
| HCl Introduction | Gas, 0–5°C |
| Drying Conditions | 40°C, 12 h under vacuum |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes continuous flow reactors to enhance safety and efficiency. For example, the azepane alkylation step benefits from a plug-flow reactor system that maintains precise temperature control (±2°C) and reduces reaction time by 40% compared to batch processes .
Waste Minimization Strategies
-
Solvent recovery via distillation (≥95% efficiency)
-
Catalytic hydrogenation to replace stoichiometric reductants
-
Aqueous workup protocols to isolate intermediates
Chemical Reactions Analysis
Types of Reactions
N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the azepane and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Key Synthetic Routes
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Coupling | EDCI, HOBt | Basic medium |
| 2 | Nucleophilic Substitution | Azepane derivatives | Basic conditions |
Chemistry
In the field of chemistry, N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with desired properties.
Biology
The compound has been studied for its potential as a ligand in receptor binding assays. It exhibits interactions with various biological targets, which can be crucial for understanding its mechanism of action in biological systems. Preliminary studies suggest potential neuroprotective effects, making it relevant in neurological research.
Medicine
In medicinal chemistry, this compound is being investigated for its pharmacological properties. Research indicates potential anti-inflammatory and anticancer activities, with mechanisms often involving the modulation of specific biochemical pathways.
Case Studies
- Anticancer Activity : Related compounds have shown significant anticancer properties by inhibiting tumor growth in various cell lines.
- Neuroprotective Effects : Some studies suggest that this compound may interact with neurotransmitter systems, offering protective effects against neurodegenerative diseases.
Industry
This compound is also explored for its applications in the development of new materials and chemical processes. Its unique chemical structure allows it to participate in various industrial applications, including the synthesis of high-energy materials.
Mechanism of Action
The mechanism of action of N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural motifs with clinically studied CGRP antagonists, enabling a comparison based on substituent effects and receptor interactions:
Table 1: Structural and Functional Comparison
Key Observations :
- Azepane vs. Piperidine Rings : The azepane ring in the target compound and MK-0974 may confer conformational flexibility, enhancing receptor binding compared to BIBN4096BS’s rigid piperidine .
- Carboxamide Linkers : Both the target compound and MK-0974 utilize carboxamide linkers, a feature critical for CGRP receptor affinity in analogs .
Pharmacokinetic and Pharmacodynamic Considerations
While pharmacokinetic (PK) data for the target compound are unavailable, inferences can be drawn from analogs:
- Oral Bioavailability : MK-0974 exhibits high oral bioavailability due to optimized solubility and metabolic stability . The hydrochloride salt in the target compound may similarly enhance absorption.
- Receptor Selectivity : Benzimidazole cores (target) vs. imidazopyridine (MK-0974) may alter off-target effects; imidazopyridine in MK-0974 is associated with high CGRP receptor specificity .
Implications for Therapeutic Development
However, key differences warrant further study:
- Chloro Substituent : Could improve CNS penetration but may increase toxicity risks compared to fluoro .
- Salt Form : Hydrochloride may reduce formulation challenges observed in neutral analogs .
- Lumping Strategy : Per , the target compound could be grouped with MK-0974 and BIBN4096BS in pharmacokinetic models due to shared azepane/benzheterocycle motifs .
Biological Activity
N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide; hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and immunology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : The benzimidazole moiety is known for its diverse biological activities.
- Functional Groups : The presence of azepane and pyridine rings contributes to its pharmacological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It has been noted to inhibit specific enzymes involved in inflammatory pathways, potentially modulating immune responses .
- Targeting Cancer Pathways : The compound shows promise as a selective inhibitor of mutant forms of epidermal growth factor receptor (EGFR), which is crucial in various cancers .
- Modulation of Complement Pathways : There is evidence suggesting that it may act as a Factor D inhibitor, impacting the complement cascade involved in immune responses .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Cancer Therapeutics :
A study highlighted the efficacy of this compound as a covalent mutant-selective EGFR inhibitor. It demonstrated equipotent activity against both oncogenic and T790M-resistant mutations, indicating its potential as a therapeutic agent in lung cancer treatment . -
Inflammatory Disorders :
Another investigation focused on the compound's ability to modulate immune responses by inhibiting leukotriene A4 hydrolase. This inhibition could be beneficial in treating conditions characterized by excessive inflammation . -
Complement-Mediated Disorders :
Research has shown that compounds similar to N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide can effectively manage disorders associated with dysregulation of the complement system, suggesting a broader therapeutic application in autoimmune diseases .
Q & A
Q. How to choose between in vitro and in vivo models for preclinical studies?
- Methodological Answer :
- In Vitro : Prioritize high-throughput screening (e.g., enzyme inhibition) for initial SAR .
- In Vivo : Use rodent models for pharmacokinetics (e.g., bioavailability, half-life) but ensure ethical compliance (IACUC protocols) .
- Translational Gaps : Address species-specific metabolic differences via liver microsome assays .
Q. What statistical approaches are robust for analyzing dose-dependent effects?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
